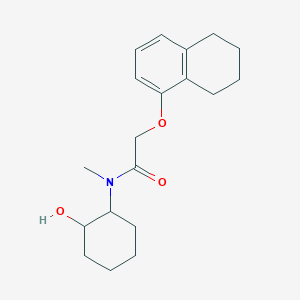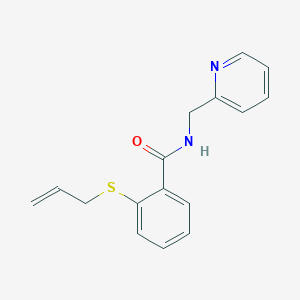![molecular formula C25H21N3O B5369658 1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline](/img/structure/B5369658.png)
1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline, also known as DPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPI is a pyrazole-indoline hybrid molecule that has shown promising results in several studies.
作用機序
The mechanism of action of 1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline involves the inhibition of various enzymes and pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cellular signaling pathways. This compound has also been found to inhibit the activity of NADPH oxidase, which is responsible for the production of reactive oxygen species (ROS). By inhibiting these enzymes, this compound can reduce oxidative stress, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to reduce the production of ROS, which can cause oxidative damage to cells and tissues. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which can lead to inflammation and tissue damage. Additionally, this compound has been found to inhibit cell proliferation, which can be beneficial in cancer research.
実験室実験の利点と制限
One of the advantages of using 1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline in lab experiments is its ability to inhibit various enzymes and pathways, which can be useful in studying the mechanisms of various diseases. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline. One area of research is the development of this compound analogs that have improved solubility and potency. Another area of research is the application of this compound in combination therapy with other drugs to enhance its efficacy. Additionally, further studies are needed to explore the potential applications of this compound in other fields such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. This compound has potential applications in various fields such as cancer research, neuroprotection, and inflammation. The mechanism of action of this compound involves the inhibition of various enzymes and pathways, which can reduce oxidative stress, inflammation, and cell proliferation. While this compound has advantages such as low toxicity, its low solubility in water can be a limitation. Future research on this compound should focus on the development of this compound analogs, combination therapy, and exploring its potential applications in other fields.
合成法
The synthesis of 1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with aniline to form the intermediate product. The intermediate product is then treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form this compound. The overall yield of this compound synthesis is around 50%.
科学的研究の応用
1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and inflammation. This compound has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and leukemia. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2,3-dihydroindol-1-yl-(5-methyl-1,3-diphenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-18-23(25(29)27-17-16-19-10-8-9-15-22(19)27)24(20-11-4-2-5-12-20)26-28(18)21-13-6-3-7-14-21/h2-15H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSOEMHSXLRLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide dihydrochloride](/img/structure/B5369577.png)
![2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B5369587.png)
![2-[(4-bromophenyl)sulfonyl]-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5369592.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B5369596.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5369610.png)
![N-[3-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5369619.png)
![1-(hydroxymethyl)-4-(4-methyl-3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5369629.png)
![2-({methyl[2-(1H-pyrazol-1-yl)ethyl]amino}sulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5369637.png)
![2-(2-{2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-5-yl}-1H-imidazol-1-yl)ethanol](/img/structure/B5369644.png)

![5-[2-(benzyloxy)benzylidene]-2-(4-benzyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5369653.png)


![[(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B5369682.png)